

2-Methoxyquinoline-3-boronic acid structure and nomenclature

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Compound of Interest

Compound Name: **2-Methoxyquinoline-3-boronic acid**

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An In-Depth Technical Guide to **2-Methoxyquinoline-3-boronic acid**: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2-Methoxyquinoline-3-boronic acid**, a key building block in modern synthetic and medicinal chemistry. We will move beyond simple data recitation to provide field-proven insights into its structure, nomenclature, synthesis, and critical applications, with a focus on the causality behind experimental choices.

Core Identity: Structure and Nomenclature

2-Methoxyquinoline-3-boronic acid is an organoboron compound featuring a quinoline heterocyclic core. This structure is of significant interest to researchers, particularly in drug discovery, due to the established biological activities of the quinoline scaffold. The molecule's formal nomenclature and key identifiers are crucial for unambiguous communication in research and procurement.

1.1. Chemical Structure

The molecule consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. A methoxy group ($-\text{OCH}_3$) is substituted at the 2-position, and a boronic acid group $[-\text{B}(\text{OH})_2]$ is at the 3-position.

Caption: Chemical structure of **2-Methoxyquinoline-3-boronic acid**.

1.2. Nomenclature and Identifiers

Proper identification is paramount for regulatory compliance and reproducibility. The compound is known by several synonyms, which can be useful when searching chemical databases.

Identifier	Value	Source(s)
IUPAC Name	(2-Methoxyquinolin-3-yl)boronic acid	[1] [2]
CAS Number	886853-93-6	[3] [4]
Molecular Formula	C ₁₀ H ₁₀ BNO ₃	[3] [4] [5]
Molecular Weight	203.00 g/mol	[3] [4] [5]
Synonyms	2-methoxy-3-quinolinylboronic acid, 3-Borono-2-methoxyquinoline	[1] [2]
InChI Key	WLOYLJRUEIVOJC-UHFFFAOYSA-N	[1] [6]

Synthesis and Characterization

The synthesis of arylboronic acids is a well-established field, but the specific electronic nature of the quinoline ring requires careful selection of reaction conditions. A common and effective strategy involves the borylation of an appropriate halo-quinoline precursor.

2.1. Proposed Synthetic Workflow

A highly plausible and industrially scalable route begins with 2-chloroquinoline. This precursor is first converted to its methoxy derivative, followed by a palladium-catalyzed borylation reaction.

Caption: Proposed synthetic workflow for **2-Methoxyquinoline-3-boronic acid**.

Causality Behind Experimental Choices:

- Step 1 (Methoxylation): 2-Chloroquinoline is activated towards nucleophilic aromatic substitution by the ring nitrogen. Sodium methoxide is a strong, inexpensive nucleophile suitable for this transformation.
- Step 2 (Miyaura Borylation): The subsequent C-H borylation is directed to the 3-position. However, a more controlled and common industrial approach is to use a halo-precursor at the 3-position. If starting from 2-methoxy-3-bromoquinoline, a palladium catalyst like $\text{Pd}(\text{dppf})\text{Cl}_2$ is chosen for its efficiency in coupling aryl halides with bis(pinacolato) diboron (B_2pin_2). Potassium acetate (KOAc) is used as a mild base that is compatible with the boronic ester product.
- Step 3 (Hydrolysis): The resulting pinacol ester is a stable, easily purified intermediate. It is readily hydrolyzed to the final boronic acid under mild acidic conditions during aqueous workup.

2.2. Characterization

Confirming the identity and purity of the final product is a non-negotiable step. Standard analytical techniques are employed:

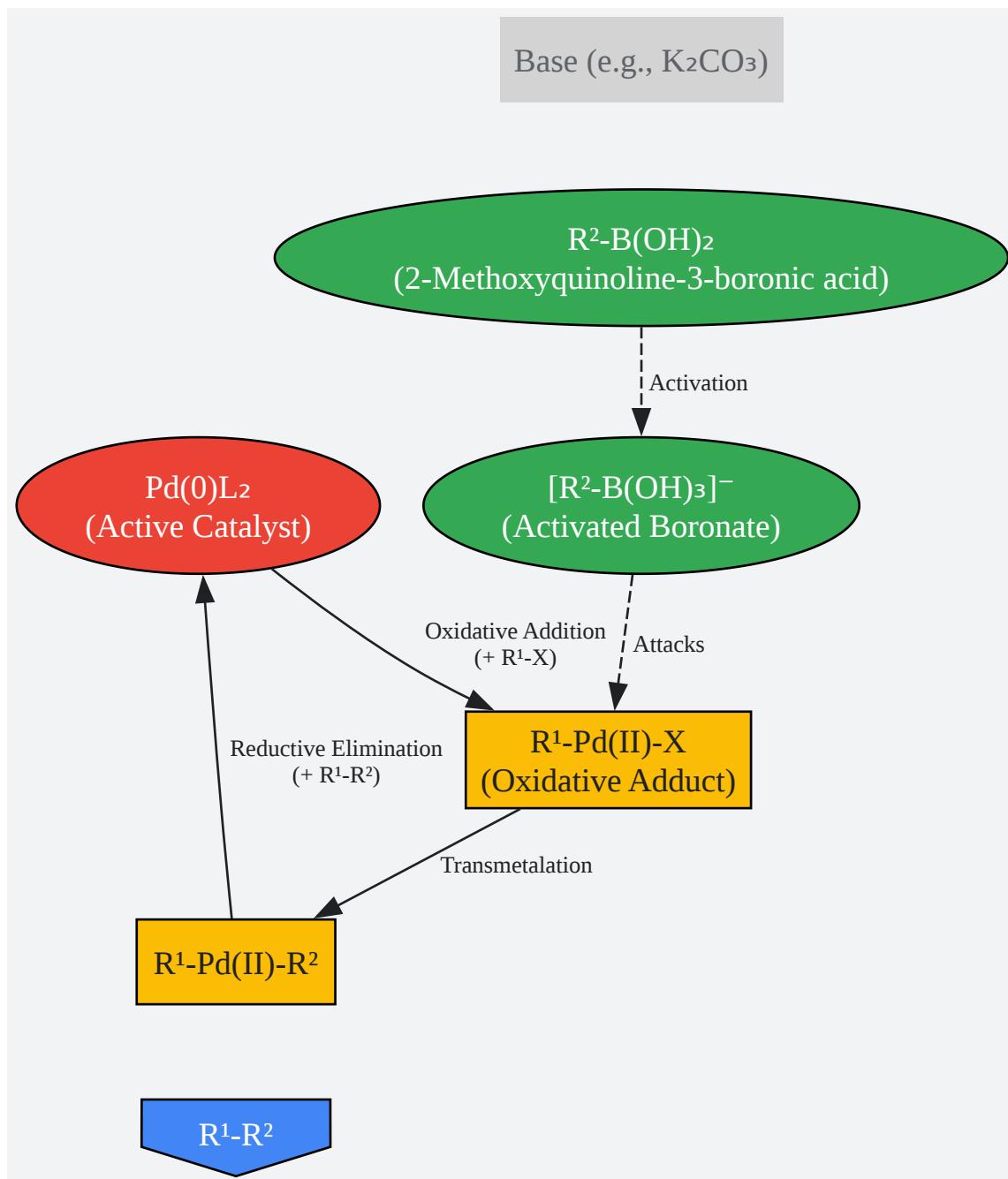
- NMR Spectroscopy (^1H and ^{13}C): Provides detailed structural information. Protons on the quinoline ring will appear in the aromatic region (typically 7-8.5 ppm), with the methoxy protons appearing as a sharp singlet around 4 ppm.
- Mass Spectrometry (MS): Confirms the molecular weight. Expect to see a molecular ion peak corresponding to 203.07538 Da (monoisotopic mass).[\[6\]](#)
- Infrared (IR) Spectroscopy: Will show characteristic peaks for O-H stretching (broad, $\sim 3300 \text{ cm}^{-1}$) from the boronic acid group, C-H aromatic stretching ($\sim 3050 \text{ cm}^{-1}$), and C-O stretching from the methoxy group ($\sim 1250 \text{ cm}^{-1}$).

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **2-Methoxyquinoline-3-boronic acid** lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[\[7\]](#)[\[8\]](#) This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[\[9\]](#)

3.1. Reaction Mechanism

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process involves three main stages: oxidative addition, transmetalation, and reductive elimination.[8][9]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

3.2. Self-Validating Experimental Protocol

This protocol for a small-scale Suzuki-Miyaura coupling is designed to be self-validating, with clear checkpoints for reaction monitoring.

Materials:

- Aryl Halide (R¹-X, e.g., 4-bromotoluene) (1.0 eq)
- **2-Methoxyquinoline-3-boronic acid** (1.2 eq)
- Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
- Base (e.g., K₂CO₃ or K₃PO₄, anhydrous) (2.0-3.0 eq)
- Solvent (e.g., Dioxane/Water 4:1 mixture)

Procedure:

- Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide, **2-Methoxyquinoline-3-boronic acid**, and the base. The use of an inert atmosphere (Nitrogen or Argon) is critical because the active Pd(0) catalyst is oxygen-sensitive.[4]
- Solvent Degassing: Add the solvent mixture. The solvent must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to remove dissolved oxygen, which can deactivate the catalyst.
- Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the oxidative addition and reductive elimination steps.[10]
- Monitoring: Monitor the reaction progress by TLC or LC-MS. A key validation checkpoint is the consumption of the limiting reagent (typically the aryl halide). The appearance of a new, more nonpolar spot (the product) and the disappearance of the starting material indicates a successful reaction.

- **Workup:** After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. The aqueous wash removes the inorganic base and boron byproducts.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery

Boronic acids are not merely synthetic tools; they are increasingly recognized as important pharmacophores.^{[11][12]} The boron atom can form reversible covalent bonds with diols, a feature exploited in designing enzyme inhibitors.^[7]

- **Proteasome Inhibition:** The dipeptide boronic acid Bortezomib (Velcade®) was the first proteasome inhibitor approved for treating multiple myeloma, validating boronic acids as a viable drug class.^{[11][12]}
- **Quinoline Scaffold:** The quinoline ring system is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, including antimalarials (chloroquine) and kinase inhibitors. Its planar structure allows for effective π – π stacking interactions with biological targets.^[13]
- **Role of Methoxy Group:** The methoxy group at the 2-position significantly influences the electronic properties of the quinoline ring. It is an electron-donating group, which can modulate the reactivity of the boronic acid and the binding affinity of the final molecule to its target.

Safety, Handling, and Storage

As a professional-grade laboratory chemical, **2-Methoxyquinoline-3-boronic acid** requires careful handling.

- **Hazards:** It is classified as an irritant. It may cause skin, eye, and respiratory irritation.^[14] Some safety data sheets indicate it may be harmful if swallowed.^[15]

- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][16]
- Handling: Avoid creating dust. Wash hands thoroughly after handling.[14]
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[4][16] Recommended storage temperature is typically 2-8 °C.[4][17] The compound is hygroscopic and sensitive to oxidation.

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